Hemopressin(rat)

Description

BenchChem offers high-quality Hemopressin(rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hemopressin(rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

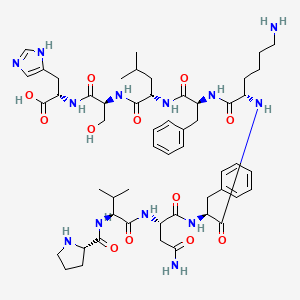

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLYPZZJJBEAJ-QISMNGAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H77N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029393 |

Source

|

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1088.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568588-77-2 |

Source

|

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of Hemopressin (Rat) in the Brain: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of central nervous system functions, primarily through its interaction with the cannabinoid type-1 (CB1) receptor.[1][2][3][4][5] Originally isolated from rat brain, this peptide has been characterized as a selective inverse agonist of the CB1 receptor, exhibiting a range of physiological effects including the regulation of appetite, pain perception, and other neurological processes. This technical guide provides a comprehensive overview of the function of rat hemopressin in the brain, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining experimental protocols for its investigation.

Core Function and Mechanism of Action

Hemopressin (PVNFKFLSH) acts as a potent and selective ligand for the CB1 cannabinoid receptor in the brain. Unlike endogenous cannabinoids like anandamide and 2-arachidonoylglycerol which are agonists, hemopressin functions as an inverse agonist. This means it not only blocks the effects of CB1 agonists but also reduces the constitutive activity of the receptor. This interaction with the CB1 receptor is the primary mechanism through which hemopressin exerts its physiological effects in the brain.

Signaling Pathways

As an inverse agonist of the G-protein coupled CB1 receptor, hemopressin modulates several intracellular signaling cascades:

-

Adenylyl Cyclase Inhibition: In its basal state, the CB1 receptor tonically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, hemopressin blocks this constitutive activity, leading to an increase in adenylyl cyclase activity and cAMP production.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Hemopressin has been shown to block agonist-induced increases in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. It also decreases basal ERK phosphorylation.

-

Ion Channel Modulation: The CB1 receptor is known to modulate calcium and potassium channels. Hemopressin has been observed to decrease calcium influx in dorsal root ganglion neurons from rats with chronic constriction injury, an effect similar to the CB1 receptor antagonist AM251.

Caption: Signaling pathway of Hemopressin (rat) via the CB1 receptor.

Physiological Functions in the Brain

Regulation of Food Intake

One of the most well-documented functions of hemopressin in the rat brain is its anorectic effect. Central (intracerebroventricular) and systemic administration of hemopressin dose-dependently decreases food intake, particularly during the active (night-time) phase in rats. This effect is mediated through the CB1 receptor, as it is absent in CB1 receptor null mice and can block the hyperphagic effects of CB1 agonists.

Nociception and Pain Perception

Hemopressin exhibits significant antinociceptive effects in various pain models in rats. It has been shown to inhibit mechanical hyperalgesia in models of neuropathic pain and reduce pain-related behaviors in the formalin test. These analgesic properties are attributed to its interaction with central CB1 receptors.

Other Potential Central Functions

-

Sleep Regulation: While research is ongoing, some studies suggest a role for hemopressin and related peptides in sleep modulation. The N-terminally extended form, (m)VD-hemopressin(α), has been shown to promote NREM sleep in rats via the CB1 receptor.

-

Memory and Cognition: The role of hemopressin in memory is complex. Some studies in mice suggest that intracerebroventricular administration of hemopressin can improve memory formation and retention.

-

Anxiety: Systemic administration of hemopressin has been reported to induce anxiogenic-like effects in rats.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of rat hemopressin.

Table 1: Effects of Intracerebroventricular (i.c.v.) Hemopressin on Food Intake in Rats

| Dose (nmol) | Time Post-Injection | % Decrease in Food Intake (vs. Vehicle) | Significance (p-value) | Reference |

| 10 | 1 hour | ~35% | < 0.05 | |

| 10 | 2 hours | ~40% | < 0.05 |

Table 2: Effects of Intrathecal (i.t.) Hemopressin on Nociception in the Rat Formalin Test

| Dose (µg) | Phase | Reduction in Pain Behaviors (vs. Vehicle) | Significance (p-value) | Reference |

| 3 | Phase 2 | Significant | < 0.05 | |

| 10 | Phase 2 | No significant effect | - |

Table 3: Binding Affinity of Hemopressin for Rat Brain CB1 Receptors

| Ligand | Receptor | Preparation | Ki (nM) | Reference |

| Hemopressin | CB1 | Rat striatal membranes | Subnanomolar | |

| [³H]SR141716A | CB1 | Rat striatal membranes | ~0.6 |

Experimental Protocols

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats

This protocol is adapted from studies investigating the central effects of hemopressin on feeding.

Objective: To deliver hemopressin directly into the lateral ventricles of the rat brain.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Guide cannula (e.g., 26-gauge) and dummy cannula

-

Dental cement

-

Injection needle (e.g., 33-gauge) connected to a microsyringe

-

Hemopressin solution (dissolved in sterile 0.9% saline)

-

Surgical tools

Procedure:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., AP -0.9 mm, ML +1.5 mm from bregma; DV -3.3 mm from the skull surface).

-

Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for at least one week.

-

For injection, gently restrain the rat, remove the dummy cannula, and insert the injection needle connected to the microsyringe.

-

Infuse the desired volume (e.g., 2-5 µl) of hemopressin solution or vehicle over a period of 1-2 minutes.

-

Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Caption: Experimental workflow for intracerebroventricular (i.c.v.) administration.

Assessment of Food Intake

Objective: To quantify the effect of hemopressin on feeding behavior.

Procedure:

-

Individually house rats to allow for accurate food intake measurement.

-

Habituate the animals to the injection procedure.

-

Administer hemopressin or vehicle (e.g., i.c.v. or i.p.) at a specific time, often before the onset of the dark cycle for nocturnal feeding studies.

-

Provide a pre-weighed amount of standard chow.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Calculate the cumulative food intake for each animal.

Rat Paw Pressure Test for Mechanical Hyperalgesia

This protocol is based on studies evaluating the antinociceptive effects of hemopressin.

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

-

Place the rat in a chamber with a mesh floor, allowing access to the plantar surface of the hind paws.

-

Allow the animal to acclimate for at least 15 minutes.

-

Apply a progressively increasing pressure to the plantar surface of the paw using a calibrated analgesimeter.

-

Record the force (in grams) at which the rat withdraws its paw.

-

Establish a baseline paw withdrawal threshold before administering hemopressin or vehicle.

-

Administer the test compound (e.g., orally or intrathecally).

-

Measure the paw withdrawal threshold at various time points after administration to determine the antinociceptive effect.

Conclusion and Future Directions

Hemopressin (rat) is a pivotal peptide in understanding the complexities of the endocannabinoid system in the brain. Its role as a CB1 receptor inverse agonist positions it as a key regulator of appetite and pain, with potential involvement in sleep and memory. The detailed experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals.

Future research should focus on further elucidating the downstream signaling pathways of hemopressin in different brain regions, exploring its therapeutic potential for metabolic disorders and chronic pain, and investigating the physiological conditions under which endogenous hemopressin is released and acts. The distinction between hemopressin and its N-terminally extended forms, which may act as agonists, also warrants further investigation to fully comprehend the nuanced regulation of the cannabinoid system by this family of peptides.

References

- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]

- 5. pnas.org [pnas.org]

The Discovery and Hemoglobin Origin of Rat Hemopressin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and core biological functions of rat hemopressin (PVNFKFLSH). Hemopressin, a nonapeptide derived from the α1-chain of hemoglobin, was first identified in rat brain extracts through a pioneering enzyme-substrate capture technique.[1] It has since been characterized as a selective inverse agonist of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system.[2] This guide details the experimental methodologies that were pivotal in its discovery and characterization, presents quantitative data on its interactions, and visualizes its signaling pathways. The information contained herein is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug development exploring the therapeutic potential of peptide-based cannabinoid modulators.

Discovery and Origin of Rat Hemopressin

Initial Identification from Hemoglobin

Rat hemopressin was originally isolated from rat brain homogenates.[2] It is a nine-amino acid peptide fragment with the sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH).[3] This peptide originates from the α1-chain of the hemoglobin protein.[2] The name "hemopressin" is derived from its origin, hemoglobin, and its observed modest hypotensive effects. While hemopressin itself was isolated from brain extracts, there is ongoing scientific discussion about whether it is a true endogenous signaling molecule or a product of the extraction process. Some evidence suggests that N-terminally extended forms of hemopressin, such as RVD-hemopressin, may represent the more physiologically relevant endogenous peptides.

The Enzyme-Substrate Capture Technique

The discovery of hemopressin was made possible by an innovative enzyme-substrate capture methodology. This technique utilizes a catalytically inactive form of an enzyme to "trap" its endogenous substrates. In the case of hemopressin, an inactive mutant of thimet oligopeptidase (EP24.15) was employed to isolate peptide substrates from a peptide-enriched fraction of rat brain extracts.

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical and pharmacological properties of rat hemopressin and its fragments.

| Parameter | Value | Assay | Tissue/Cell Line |

| Binding Affinity (apparent) | Sub-nanomolar range | Radioligand Displacement ([³H]SR141716) | Rat Striatal Membranes |

| IC₅₀ (Inhibition of CB1 Internalization) | 1.55 µM | eGFP-CB1 Internalization Assay | Transfected HEK cells |

| Kᵢ (Substrate for Endopeptidase 24.15) | 27.76 µM | Enzyme Kinetics Assay | Not Specified |

| Kᵢ (Substrate for Neurolysin) | 3.43 µM | Enzyme Kinetics Assay | Not Specified |

| Kᵢ (Substrate for Angiotensin-Converting Enzyme) | 1.87 µM | Enzyme Kinetics Assay | Not Specified |

| EC₅₀ (Hp(1-7) fragment) | 21 nM | [³⁵S]GTPγS Binding Assay | Rat Brain Membranes |

| EC₅₀ (Hp(1-7) fragment) | 655 nM | [³⁵S]GTPγS Binding Assay | CB1 Knockout Mouse Brain |

Experimental Protocols

Protocol for Enzyme-Substrate Capture Discovery

This protocol is a generalized representation of the enzyme-substrate capture technique that was instrumental in the discovery of hemopressin.

-

Preparation of Inactive Enzyme: A catalytically inactive mutant of thimet oligopeptidase (EP24.15) is expressed and purified. Inactivation is typically achieved through site-directed mutagenesis of a key catalytic residue.

-

Tissue Homogenization and Extraction: Rat brains are homogenized in a buffer designed to preserve peptide integrity. The homogenate is then subjected to a peptide extraction procedure, often involving acid extraction followed by centrifugation and partial purification to enrich for peptides.

-

Affinity Chromatography: The inactive EP24.15 is immobilized on a chromatography resin to create an affinity column.

-

Substrate Trapping: The peptide-enriched brain extract is passed over the inactive enzyme affinity column. Peptides that are substrates for EP24.15 will bind to the active site of the inactive enzyme and be "trapped."

-

Washing: The column is washed extensively with buffer to remove non-specifically bound peptides.

-

Elution: The trapped peptides are eluted from the column, typically by changing the pH or ionic strength of the buffer.

-

Peptide Identification: The eluted peptides are then identified and sequenced using mass spectrometry.

Protocol for CB1 Receptor Radioligand Binding Assay

-

Membrane Preparation: Rat striatal tissue, known for its high density of CB1 receptors, is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Receptor membranes, a specific concentration of a radiolabeled CB1 antagonist (e.g., [³H]SR141716), and assay buffer.

-

Non-specific Binding: Receptor membranes, the radioligand, and a high concentration of an unlabeled CB1 antagonist to saturate the receptors.

-

Competition Binding: Receptor membranes, the radioligand, and increasing concentrations of hemopressin.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Harvesting: The binding reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound radioligand to pass through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Scintillation fluid is added to the wells of the dried filter plate, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of hemopressin is determined by analyzing the competition binding data.

Protocol for [³⁵S]GTPγS Functional Assay

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Buffer Preparation: An assay buffer containing GDP is prepared to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Basal Binding: Receptor membranes, [³⁵S]GTPγS, and assay buffer.

-

Agonist-stimulated Binding: Receptor membranes, [³⁵S]GTPγS, assay buffer, and a CB1 receptor agonist.

-

Hemopressin Effect: Receptor membranes, [³⁵S]GTPγS, assay buffer, the CB1 agonist, and increasing concentrations of hemopressin.

-

-

Incubation: The plate is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is terminated and the membranes are harvested by filtration as described previously.

-

Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The ability of hemopressin to inhibit agonist-stimulated [³⁵S]GTPγS binding is analyzed to determine its functional effect on G-protein activation.

Signaling Pathways and Visualizations

As an inverse agonist of the CB1 receptor, hemopressin not only blocks the effects of CB1 agonists but also reduces the basal, constitutive activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.

Hemopressin's Modulation of the CB1 Receptor Signaling Cascade

In its basal state, the CB1 receptor constitutively inhibits the enzyme adenylyl cyclase, leading to low intracellular levels of cyclic AMP (cAMP). By binding to the CB1 receptor, hemopressin prevents this constitutive inhibition, resulting in an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This mechanism is depicted in the following diagram.

Experimental Workflow for Characterizing Hemopressin's Activity

The following diagram illustrates the logical workflow for the discovery and functional characterization of rat hemopressin.

Conclusion

The discovery of rat hemopressin has significantly advanced our understanding of the endocannabinoid system, introducing the concept of endogenous peptide modulators of cannabinoid receptors. Its origin from hemoglobin, a ubiquitous protein, raises intriguing questions about its physiological regulation and roles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into hemopressin and related peptides. As a selective CB1 inverse agonist, hemopressin holds considerable therapeutic potential, particularly in areas such as appetite regulation and pain management. Continued investigation into its mechanism of action and in vivo effects will be crucial for translating these promising findings into novel therapeutic strategies.

References

Hemopressin (Rat) as a CB1 Receptor Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rat hemopressin (PVNFKFLSH), a naturally occurring nonapeptide derived from the α-chain of hemoglobin, and its role as a selective inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] This document consolidates key quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers in the field of cannabinoid signaling and drug development.

Introduction

Hemopressin was first isolated from rat brain and has been identified as an endogenous peptide ligand for the CB1 receptor.[1] Unlike endocannabinoids such as anandamide and 2-arachidonoylglycerol, which are agonists, hemopressin acts as an inverse agonist. This means it not only blocks the effects of CB1 agonists but also reduces the basal, constitutive activity of the receptor. Its selectivity for the CB1 receptor over the CB2 receptor and other G protein-coupled receptors has been well-documented. The inverse agonistic properties of hemopressin make it a valuable tool for studying the physiological roles of the endocannabinoid system and a potential lead for the development of therapeutics targeting conditions such as obesity and pain.

Quantitative Data: Binding Affinity and Functional Efficacy

The interaction of rat hemopressin with the CB1 receptor has been quantified through various in vitro assays, often in direct comparison to the well-characterized synthetic inverse agonist, SR141716A (rimonabant).

| Parameter | Hemopressin (rat) | SR141716A (Rimonabant) | Assay Conditions | Reference |

| Binding Affinity (Ki) | Similar to SR141716A | ~0.35 nM (EC50) | Radioligand displacement assay using [3H]SR141716A in rat striatal membranes. | |

| GTPγS Binding | Potently blocks agonist-induced stimulation | Similar potency to hemopressin | [35S]GTPγS binding assay in rat striatal membranes using the agonist Hu-210. | |

| Adenylyl Cyclase Activity | Blocks agonist-mediated inhibition of cAMP production | Similar potency to hemopressin | Adenylyl cyclase assay in rat striatal membranes; measures inhibition of forskolin-stimulated cAMP accumulation. | |

| MAPK/ERK Signaling | Blocks agonist-induced ERK1/2 phosphorylation | Similar potency to hemopressin | Western blot analysis of phosphorylated ERK1/2 in HEK cells expressing CB1 receptors, stimulated with Hu-210. |

Signaling Pathways of Hemopressin at the CB1 Receptor

As an inverse agonist, hemopressin modulates the downstream signaling cascades of the CB1 receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize rat hemopressin's activity at the CB1 receptor.

Radioligand Binding Assay

This assay determines the binding affinity of hemopressin to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Rat striatum is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Incubation: Membranes (approximately 10 µg of protein) are incubated with a fixed concentration of a radiolabeled CB1 antagonist, such as 3 nM [3H]SR141716A.

-

Competition: Increasing concentrations of unlabeled hemopressin (e.g., 0-1 µM) are added to compete for binding with the radioligand.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of hemopressin that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1 receptor. Inverse agonists like hemopressin inhibit the basal and agonist-stimulated binding of [35S]GTPγS.

Protocol:

-

Membrane Preparation: As described for the binding assay, membranes from rat striatum or cells expressing CB1 receptors are used.

-

Reaction Mixture: Membranes (10 µg) are incubated in a buffer containing GDP, MgCl2, and [35S]GTPγS.

-

Treatment: The reaction is carried out in the absence or presence of a CB1 agonist (e.g., 1 µM Hu-210) and/or varying concentrations of hemopressin.

-

Incubation: The mixture is incubated, typically at 30°C, to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Filtration: The assay is stopped by rapid filtration, and the filters are washed.

-

Quantification and Analysis: The amount of bound [35S]GTPγS is determined by scintillation counting. The ability of hemopressin to inhibit both basal and agonist-stimulated binding is quantified.

Adenylyl Cyclase Inhibition Assay

This assay assesses the functional consequence of CB1 receptor activation on its primary effector enzyme, adenylyl cyclase.

Protocol:

-

Membrane Preparation: Membranes from rat striatum are prepared as previously described.

-

Assay Conditions: Membranes (10 µg) are incubated in a buffer containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor.

-

Stimulation and Treatment: Adenylyl cyclase is stimulated with forskolin. The effect of a CB1 agonist (e.g., Hu-210) in the absence or presence of hemopressin on this stimulated activity is measured.

-

cAMP Quantification: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay or an enzyme immunoassay.

-

Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity.

Mitogen-Activated Protein Kinase (MAPK) Assay

This assay measures the phosphorylation of downstream kinases like ERK1/2 to assess the impact of hemopressin on this signaling pathway.

Protocol:

-

Cell Culture and Treatment: HEK293 cells stably expressing the CB1 receptor are serum-starved and then treated with a CB1 agonist (e.g., Hu-210) with or without hemopressin for a specified time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection and Quantification: The bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

In Vivo Evidence of CB1 Receptor-Mediated Effects

The physiological relevance of hemopressin's inverse agonism at the CB1 receptor has been demonstrated in rodent models.

-

Appetite Regulation: Central or systemic administration of hemopressin dose-dependently decreases food intake in rats and mice. This anorectic effect is absent in CB1 receptor knockout mice, confirming that the effect is mediated through the CB1 receptor. Furthermore, hemopressin can block the hyperphagic (appetite-stimulating) effects of CB1 agonists.

-

Pain Modulation: Hemopressin exhibits antinociceptive effects in various models of pain, including inflammatory and neuropathic pain. These effects are also mediated by the CB1 receptor.

Conclusion

Rat hemopressin is a pivotal endogenous peptide that functions as a selective inverse agonist at the CB1 cannabinoid receptor. Its ability to potently and selectively modulate CB1 receptor activity, both in vitro and in vivo, underscores its importance as a research tool and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex roles of the endocannabinoid system and the development of novel CB1 receptor-targeted therapies.

References

- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]

- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemopressin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Hemopressin (rat)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of rat Hemopressin, a nonapeptide derived from the α-chain of hemoglobin. Hemopressin has emerged as a significant modulator of the endocannabinoid system, acting as a selective inverse agonist at the cannabinoid type 1 (CB1) receptor. This document details its binding properties, downstream signaling pathways, and the experimental methodologies used to elucidate its function, providing a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective CB1 Receptor Inverse Agonism

Hemopressin (PVNFKFLSH) has been identified as a peptide ligand that selectively binds to and modulates the CB1 receptor.[1][2] Unlike classical cannabinoid agonists, Hemopressin does not activate the receptor but rather functions as an inverse agonist. This means it not only blocks the action of agonists but also reduces the constitutive, or basal, activity of the CB1 receptor.[2][3] This inverse agonism is a key feature of its pharmacological profile.

Crucially, Hemopressin is highly selective for the CB1 receptor and does not exhibit significant activity at the cannabinoid type 2 (CB2) receptor or other G protein-coupled receptors (GPCRs) that have been tested. This selectivity makes it a valuable tool for studying the specific roles of the CB1 receptor in various physiological processes.

Quantitative Pharmacological Data

The interaction of rat Hemopressin with the CB1 receptor has been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters reported in the literature.

| Parameter | Value | Assay Type | Tissue/Cell Line | Reference |

| EC50 | 0.35 nM | In vitro functional assay | Not specified | |

| IC50 | 1.55 µM | Agonist-induced CB1 receptor internalization | eGFP-CB1 expressing cells | |

| Binding Affinity (Ki) | Subnanomolar (similar to SR141716) | Radioligand Competition Binding ([3H]SR141716A) | Rat striatal membranes | |

| GTPγS Binding | Potency similar to SR141716 | [35S]GTPγS functional assay | Rat striatal membranes | |

| Adenylyl Cyclase Inhibition | Potency similar to SR141716 | Adenylyl cyclase functional assay | Rat striatal membranes |

Signaling Pathways

As an inverse agonist of the Gi/o-coupled CB1 receptor, Hemopressin modulates several key downstream signaling pathways. By binding to the receptor, it prevents the G protein-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in the presence of an agonist. Furthermore, Hemopressin has been shown to block agonist-induced phosphorylation of mitogen-activated protein kinase (MAPK), another important signaling cascade regulated by the CB1 receptor.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of rat Hemopressin.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of Hemopressin for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

References

- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Physiological Effects of Hemopressin (rat) Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system. Primarily acting as an inverse agonist at the cannabinoid type 1 (CB1) receptor, its administration in rats elicits a range of physiological responses. This technical guide provides a comprehensive overview of the documented effects of Hemopressin (rat) on various physiological systems, including its neurological, metabolic, and cardiovascular impacts. Detailed experimental protocols for key in vivo assays are provided, along with a summary of quantitative data and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Core Physiological Effects of Hemopressin (rat) Administration

Administration of Hemopressin in rats has been shown to induce several physiological changes, primarily mediated through its interaction with the CB1 receptor. The most prominently documented effects are in the domains of nociception and appetite regulation.

Neurological Effects

The primary neurological effects of Hemopressin are centered on its potent antinociceptive properties. It has been demonstrated to alleviate both inflammatory and neuropathic pain.[1]

Metabolic Effects

Hemopressin administration has a significant impact on appetite and food intake. It has been shown to dose-dependently decrease food consumption in rats, an effect that is mediated by the CB1 receptor.[2][3] This anorectic effect is observed with both central and systemic administration and does not appear to be accompanied by adverse side effects.[2][3]

Cardiovascular Effects

Initial studies on Hemopressin identified its ability to cause a mild and transient hypotensive effect in anesthetized rats. This vasodilation is thought to be mediated by the release of nitric oxide. However, the cardiovascular effects can be influenced by anesthesia, and more detailed studies in conscious animals are needed for a complete understanding.

Renal Effects

In vitro studies have shown that Hemopressin can inhibit Na+/K+-ATPase activity in renal epithelial cells via the CB1 receptor. However, comprehensive in vivo studies detailing the effects of Hemopressin on renal function in rats, including glomerular filtration rate and urine output, are currently limited.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data from key studies on the physiological effects of Hemopressin (rat) administration.

Table 1: Effects of Hemopressin (rat) on Nociception

| Experimental Model | Administration Route | Dose | Measured Parameter | Effect | Duration of Effect | Reference |

| Carrageenan-induced hyperalgesia | Intraplantar | 10 µ g/paw | Paw withdrawal threshold | Increased threshold | At least 3 hours | |

| Carrageenan-induced hyperalgesia | Oral | 50 µg/kg | Paw withdrawal threshold | Increased threshold | Not specified | |

| Carrageenan-induced hyperalgesia | Oral | 100 µg/kg | Paw withdrawal threshold | Increased threshold | Not specified | |

| Carrageenan-induced hyperalgesia | Intrathecal | 0.5 µg/kg | Paw withdrawal threshold | Increased threshold | Not specified | |

| Carrageenetriggered hyperalgesia | Intrathecal | 5 µg/kg | Paw withdrawal threshold | Increased threshold | Not specified | |

| Chronic Constriction Injury (Neuropathic Pain) | Oral | 0.25 mg/kg | Mechanical withdrawal threshold | Increased threshold | Up to 6 hours | |

| Chronic Constriction Injury (Neuropathic Pain) | Oral | 0.5 mg/kg | Mechanical withdrawal threshold | Increased threshold | Up to 6 hours |

Table 2: Effects of Hemopressin (rat) on Food Intake

| Animal Model | Administration Route | Dose | Measured Parameter | Effect | Time Point of Measurement | Reference |

| Normal male rats | Intracerebroventricular | 10 nmol | Night-time food intake | Decreased | 1, 2, and 4 hours | |

| Normal male rats | Intraperitoneal | 500 nmol/kg | Nocturnal food intake | Decreased | 2 hours post-injection | |

| Sprague Dawley rats | Intracerebroventricular | 10 nmol | Food intake | Attenuated CP55940-induced hyperphagia | 1 and 2 hours |

Detailed Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is essential for studying the central effects of Hemopressin.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, forceps, drill)

-

Guide cannula and dummy cannula

-

Dental cement

-

Injection syringe and tubing

-

Hemopressin solution

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda for stereotaxic coordination.

-

Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).

-

Slowly lower the guide cannula to the desired depth (e.g., approximately 3.5 mm ventral to the skull surface).

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert the dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week before injections.

-

For injection, gently restrain the rat, remove the dummy cannula, and insert the injector cannula connected to the syringe.

-

Infuse the Hemopressin solution at a slow, controlled rate (e.g., less than 10 µL over 15-30 seconds for a bolus injection).

-

After injection, leave the injector in place for a short period to prevent backflow, then replace the dummy cannula.

Randall-Selitto Paw Pressure Test for Nociception

This test is used to quantify mechanical hyperalgesia.

Materials:

-

Paw pressure analgesy-meter (e.g., Ugo Basile)

-

Rat restrainer

Procedure:

-

Habituate the rats to the restraining procedure and the testing apparatus on several occasions before the experiment to minimize stress-induced analgesia.

-

On the day of the experiment, place the rat in the restrainer.

-

Position the rat's hind paw on the plinth of the analgesy-meter.

-

Apply a linearly increasing mechanical force to the dorsal surface of the paw using the instrument's pusher.

-

The endpoint is the force (in grams) at which the rat withdraws its paw. This is the paw withdrawal threshold.

-

A cut-off pressure should be set to avoid tissue damage.

-

Administer Hemopressin or vehicle through the desired route (e.g., oral gavage).

-

Measure the paw withdrawal threshold at predetermined time points after administration to assess the analgesic effect.

Signaling Pathways and Experimental Workflows

Hemopressin (rat) Signaling Pathway

Hemopressin acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to inhibitory G-proteins (Gi/o).

Caption: Hemopressin's inverse agonism at the CB1 receptor.

Experimental Workflow for Nociception Study

A typical workflow for assessing the antinociceptive effects of Hemopressin in a rat model of inflammatory pain.

Caption: Workflow for a rat nociception experiment.

Experimental Workflow for Food Intake Study

A standard workflow for evaluating the effects of Hemopressin on food intake in rats.

Caption: Workflow for a rat food intake study.

Conclusion

Hemopressin (rat) demonstrates significant physiological effects, particularly in the regulation of pain and appetite, primarily through its action as a CB1 receptor inverse agonist. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into its cardiovascular, comprehensive metabolic, and in vivo renal effects in conscious animal models is warranted to fully elucidate its therapeutic potential and safety profile. The provided diagrams of its signaling pathway and experimental workflows serve as valuable tools for conceptualizing and designing future studies in this promising area of research.

References

Hemopressin (Rat): A Technical Guide to its Role in Appetite Regulation and Food Intake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of appetite and food intake.[1][2][3][4] This technical guide provides a comprehensive overview of the role of rat hemopressin in the intricate neurocircuitry governing feeding behavior. It details the molecular mechanisms, signaling pathways, and physiological effects of hemopressin, with a focus on its interaction with the cannabinoid type 1 (CB1) receptor. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and presents visual representations of the underlying biological processes to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Hemopressin (PVNFKFLSH) was first isolated from rat brain and has been identified as an inverse agonist of the CB1 cannabinoid receptor.[1] The endocannabinoid system is a well-established regulator of energy balance, with CB1 receptor activation generally promoting food intake. By acting as an inverse agonist, hemopressin presents a potential endogenous mechanism for appetite suppression. This guide delves into the scientific evidence supporting the anorectic effects of hemopressin in rats, providing a technical foundation for further investigation and therapeutic development.

Mechanism of Action: CB1 Receptor Inverse Agonism

Hemopressin exerts its primary influence on appetite by acting as an inverse agonist at the CB1 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its basal level of signaling activity. This action is particularly relevant in the context of the CB1 receptor, which exhibits constitutive activity.

The anorectic effect of hemopressin is abolished in mice lacking the CB1 receptor, providing strong evidence for its on-target activity. Furthermore, hemopressin can block hyperphagia induced by CB1 receptor agonists.

Signaling Pathways

The inverse agonism of hemopressin at the CB1 receptor initiates a cascade of intracellular signaling events that ultimately lead to a reduction in food intake. A key downstream effect is the modulation of hypothalamic neuropeptides involved in appetite control.

-

Pro-opiomelanocortin (POMC): Studies on the related peptide RVD-hemopressin(α) suggest that the hemopressin system can influence the expression of POMC. POMC neurons are a cornerstone of the anorexigenic pathway, producing α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors to reduce food intake.

-

Norepinephrine (NE): Hypothalamic norepinephrine is also implicated in the anorectic effects of the hemopressin system.

The following diagram illustrates the proposed signaling pathway for hemopressin-mediated appetite suppression.

Caption: Proposed signaling pathway of hemopressin in appetite regulation.

Quantitative Data on Food Intake

The anorectic effects of hemopressin have been quantified in several studies. The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of hemopressin on food intake in rats.

Table 1: Effect of Intracerebroventricular Hemopressin on Night-time Food Intake in Rats

| Dose (nmol) | Time Post-Injection (h) | Food Intake (g) (Mean ± SEM) | % Decrease from Vehicle |

| 0 (Vehicle) | 1 | 2.5 ± 0.3 | - |

| 10 | 1 | 1.5 ± 0.2 | 40% |

| 0 (Vehicle) | 2 | 4.0 ± 0.5 | - |

| 10 | 2 | 2.8 ± 0.4 | 30% |

| 0 (Vehicle) | 4 | 6.2 ± 0.7 | - |

| 10 | 4 | 4.9 ± 0.6 | 21% |

| p < 0.05 vs. vehicle. Data extracted from Dodd et al., 2010. |

Table 2: Effect of Hemopressin on CB1 Agonist-Induced Hyperphagia in Rats

| Treatment | Food Intake at 1h (g) (Mean ± SEM) |

| Vehicle + Vehicle | 1.2 ± 0.3 |

| Vehicle + CP55940 (CB1 Agonist) | 2.8 ± 0.4 |

| Hemopressin (10 nmol) + CP55940 | 1.5 ± 0.3# |

| p < 0.05 vs. Vehicle + Vehicle; #p < 0.05 vs. Vehicle + CP55940. Data extracted from Dodd et al., 2010. |

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of intracerebroventricular administration of hemopressin on food intake in rats, based on protocols described in the literature.

Animals

-

Species: Male Sprague-Dawley rats.

-

Weight: 300-350 g.

-

Housing: Individually housed in a temperature-controlled room (22 ± 1°C) with a 12:12-h light-dark cycle.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to surgery.

-

Food and Water: Standard rat chow and water are available ad libitum, except where noted.

Surgical Procedure: Intracerebroventricular Cannulation

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle using stereotaxic coordinates relative to bregma (e.g., AP -0.8 mm, ML ±1.5 mm).

-

Implant a stainless-steel guide cannula (e.g., 26-gauge) so that its tip is just above the lateral ventricle (e.g., DV -3.5 mm).

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow a post-operative recovery period of at least one week.

Drug Preparation and Administration

-

Hemopressin Solution: Dissolve rat hemopressin (synthetic peptide) in sterile 0.9% saline to the desired concentrations (e.g., 1, 5, and 10 nmol/µl).

-

Vehicle: Use sterile 0.9% saline.

-

Administration:

-

Gently restrain the rat.

-

Remove the dummy cannula from the guide cannula.

-

Insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the tip of the guide cannula.

-

Connect the injection cannula to a microsyringe.

-

Infuse the hemopressin solution or vehicle (e.g., 1 µl) into the lateral ventricle over a period of one minute.

-

Leave the injection cannula in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

Food Intake Measurement

-

Habituate the rats to receiving pre-weighed food pellets in their home cages.

-

Remove all food from the cages a few hours before the dark phase begins.

-

Administer hemopressin or vehicle via the ICV cannula at the onset of the dark cycle.

-

Immediately provide a pre-weighed amount of food.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

Experimental Workflow

The following diagram outlines the logical flow of a typical experiment.

Caption: A typical experimental workflow for studying hemopressin's effects on food intake.

The Role of RVD-hemopressin(α)

RVD-hemopressin(α), an N-terminally extended form of hemopressin, has also been shown to have anorexigenic effects in rats. Unlike hemopressin, which is a CB1 inverse agonist, RVD-hemopressin(α) is reported to act as a negative allosteric modulator of CB1 receptors.

Studies have shown that intraperitoneal administration of RVD-hemopressin(α) inhibits food intake in rats. This effect is associated with a downregulation of POMC gene expression and norepinephrine levels in the hypothalamus.

Conclusion and Future Directions

The evidence strongly supports a role for hemopressin and related peptides as endogenous anorectic agents in rats. Their mechanism of action, centered on the modulation of the CB1 receptor, offers a promising avenue for the development of novel therapeutics for appetite-related disorders. Future research should focus on further elucidating the downstream signaling pathways, exploring the therapeutic potential of these peptides in models of obesity and eating disorders, and investigating their pharmacokinetic and pharmacodynamic profiles to optimize their potential for clinical translation. The detailed methodologies and data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor [frontiersin.org]

Unveiling the Analgesic Potential: A Technical Guide to the Antinociceptive Properties of Hemopressin(rat) in Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antinociceptive properties of the rat-derived peptide, Hemopressin (PVNFKFLSH). Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of nociceptive pathways, demonstrating notable analgesic effects in various preclinical pain models. This document synthesizes key quantitative data, details established experimental protocols for assessing its efficacy, and visually represents its mechanistic pathways and experimental workflows to facilitate further research and drug development in the field of pain management.

Core Findings: Quantitative Analysis of Antinociceptive Effects

The analgesic efficacy of Hemopressin(rat) has been quantified in several key rodent models of pain, demonstrating its potential in both neuropathic and inflammatory pain conditions. The following tables summarize the key quantitative findings from various studies, offering a comparative look at its effects under different experimental paradigms.

Table 1: Antinociceptive Effects of Hemopressin(rat) in Neuropathic Pain Models

| Pain Model | Administration Route | Dose | Outcome Measure | Result |

| Chronic Constriction Injury (CCI) of the sciatic nerve | Oral | 0.25 mg/kg | Mechanical Hyperalgesia | Inhibition of hyperalgesia for up to 6 hours[1]. |

Table 2: Antinociceptive Effects of Hemopressin(rat) in Inflammatory Pain Models

| Pain Model | Administration Route | Dose(s) | Outcome Measure | Result |

| Carrageenan-induced Hyperalgesia | Intrathecal (i.t.) | 0.5 µg/kg & 5 µg/kg | Paw-pressure test (hyperalgesia) | Significant blockade of carrageenan-induced hyperalgesia[2]. |

| Carrageenan-induced Hyperalgesia | Oral | 50 µg/kg & 100 µg/kg | Paw-pressure test (hyperalgesia) | Efficient blockade of carrageenan-induced hyperalgesia[2]. |

| Carrageenan-induced Hyperalgesia | Intraplantar (i.pl.) | 10 µ g/paw | Paw-pressure test (hyperalgesia) | Reduced inflammatory pain to a similar extent as the CB1 antagonist, AM251[2]. |

| Formalin Test | Intrathecal (i.t.) | 3 µg | Nociceptive behaviors (Phase 2) | Significantly reduced pain-related behaviors in Phase 2[3]. |

| Acetic Acid-induced Visceral Nociception | Intraperitoneal (i.p.) | 50 µg/kg & 500 µg/kg | Abdominal contortions | Marked antinociceptive effect. |

Elucidating the Mechanism: Signaling Pathways of Hemopressin(rat)

Hemopressin(rat) exerts its antinociceptive effects primarily through the modulation of the endocannabinoid system, specifically as an inverse agonist of the cannabinoid type 1 (CB1) receptor. Its action, however, involves a nuanced interplay of downstream signaling events. The following diagram illustrates the proposed signaling cascade.

References

- 1. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cardiovascular Effects of Rat Hemopressin: Blood Pressure and Vasodilation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, was first isolated from rat brain homogenates.[1] Initially identified for its hypotensive effects, subsequent research has revealed its complex pharmacological profile, most notably as a selective inverse agonist of the cannabinoid CB1 receptor.[1][2][3] This guide provides an in-depth analysis of the effects of rat hemopressin (rHP) on blood pressure and the mechanisms underlying its vasodilatory action. It consolidates quantitative data from key studies, details relevant experimental protocols, and illustrates the critical signaling pathways involved. The primary mechanism for rHP-induced hypotension is the endogenous release of nitric oxide, leading to systemic vasodilation.[4]

Effects on Blood Pressure and Vascular Resistance

Intravenous administration of rat hemopressin results in a mild, dose-dependent decrease in systemic arterial pressure (SAP). This hypotensive effect is a direct consequence of a reduction in systemic vascular resistance (SVR), as studies have shown that cardiac output (CO) remains unaltered following rHP injection. The vasodilator response is consistent and not subject to tachyphylaxis (diminished response after repeated administration).

Quantitative Data Summary

The following table summarizes the quantitative effects of intravenous rat hemopressin administration on cardiovascular parameters in anesthetized rats.

| Parameter | Dosage Range (i.v.) | Species | Key Findings | Reference |

| Systemic Arterial Pressure (SAP) | 30-1000 µg/kg | Rat (Sprague-Dawley) | Mild, dose-dependent decreases. | |

| Systemic Vascular Resistance (SVR) | 30-1000 µg/kg | Rat (Sprague-Dawley) | Reductions in SVR, reflecting vasodilation. | |

| Cardiac Output (CO) | 30-1000 µg/kg | Rat (Sprague-Dawley) | No significant alteration observed. |

Mechanism of Vasodilation

Conversely, the cyclooxygenase pathway does not appear to be involved, as the nonsteroidal anti-inflammatory drug meclofenamate, a cyclooxygenase inhibitor, did not alter the hypotensive effects of rHP. This indicates that the vasodilation is independent of cyclooxygenase products like prostacyclin. Interestingly, in vitro studies on isolated rat aortic and pulmonary arterial rings showed that rHP lacks any direct contractile or relaxant activity, suggesting its vasodilatory effect is not due to a direct action on the vascular smooth muscle but is mediated by the release of other endothelial factors, namely NO.

Signaling Pathway for Hemopressin-Induced Vasodilation

The signaling cascade initiated by rat hemopressin leading to a decrease in blood pressure is illustrated below.

Role of Cannabinoid Receptors

Hemopressin is a known selective inverse agonist of the CB1 cannabinoid receptor. While the anorectic and some antinociceptive effects of hemopressin are mediated through this receptor, the primary described mechanism for its hypotensive effect is the release of NO. The endocannabinoid system is involved in cardiovascular regulation, and CB1 receptor activation can lead to vasodilation. However, hemopressin acts as an inverse agonist, which typically blocks the receptor's constitutive activity. The precise interplay between its CB1 receptor activity and the NO-mediated vasodilation remains an area for further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to assess the cardiovascular effects of rat hemopressin.

In Vivo Measurement of Systemic Blood Pressure

This protocol describes the direct, invasive measurement of systemic arterial pressure in anesthetized rats, as synthesized from standard methodologies.

1. Animal Preparation:

- Species: Adult male Sprague-Dawley or Wistar rats (150-200g) are commonly used.

- Anesthesia: Anesthesia is induced, for example, with urethane, ketamine/xylazine, or pentobarbital to ensure the animal remains unconscious and immobile throughout the procedure.

- Cannulation:

- A small incision is made in the neck to expose the carotid artery and jugular vein.

- The left carotid artery is cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer to record systemic arterial pressure (SAP).

- The right jugular vein is cannulated for the intravenous (i.v.) administration of test substances, such as rat hemopressin.

2. Data Acquisition:

- The pressure transducer is connected to a data acquisition system or physiograph.

- The system is calibrated using a sphygmomanometer to known pressure levels before the experiment begins.

- After cannulation, the animal's hemodynamics are allowed to stabilize for 10-20 minutes before any baseline recordings are taken.

3. Experimental Procedure:

- A baseline blood pressure reading is established.

- Bolus intravenous injections of rat hemopressin are administered through the jugular vein cannula at varying doses (e.g., 30-1000 µg/kg).

- For mechanistic studies, inhibitors like L-NAME or meclofenamate are administered prior to hemopressin to assess their impact on the hypotensive response.

- Blood pressure is continuously monitored, and the peak change from baseline is recorded for each dose.

// Nodes

Start [label="Start: Select Rat\n(e.g., Sprague-Dawley)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Anesthesia [label="Administer Anesthesia", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cannulation [label="Cannulate Carotid Artery\n& Jugular Vein", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Transducer [label="Connect Carotid Cannula\nto Pressure Transducer", fillcolor="#FBBC05", fontcolor="#202124"];

Stabilize [label="Allow for Hemodynamic\nStabilization (10-20 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Baseline [label="Record Baseline\nBlood Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"];

Injection [label="Administer rHP (i.v.)\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Record [label="Continuously Record\nBlood Pressure Changes", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Analyze Data:\nCalculate Change from Baseline", fillcolor="#5F6368", fontcolor="#FFFFFF"];

End [label="End of Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Anesthesia [color="#202124"];

Anesthesia -> Cannulation [color="#202124"];

Cannulation -> Transducer [color="#202124"];

Transducer -> Stabilize [color="#202124"];

Stabilize -> Baseline [color="#202124"];

Baseline -> Injection [color="#202124"];

Injection -> Record [color="#202124"];

Record -> Analysis [color="#202124"];

Analysis -> End [color="#202124"];

}

In Vitro Isolated Vascular Ring Assay

This protocol is used to determine if a substance has a direct vasodilatory or vasoconstrictive effect on blood vessels. Rat hemopressin was found to be inactive in this assay.

1. Tissue Preparation:

- A rat is euthanized, and a segment of the thoracic aorta or pulmonary artery is carefully excised.

- The artery is cleaned of adherent connective tissue and cut into rings approximately 2-4 mm in length.

2. Mounting:

- Two L-shaped wires or hooks are passed through the lumen of the arterial ring.

- One wire is fixed to a stationary support in an organ bath, while the other is connected to an isometric force transducer.

- The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

3. Experimental Procedure:

- The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for 60-90 minutes.

- The viability of the rings is tested by inducing contraction with a substance like phenylephrine or a high-potassium solution.

- Once a stable pre-contraction plateau is achieved, cumulative concentrations of rat hemopressin are added to the bath.

- Changes in isometric tension are recorded. A decrease in tension indicates vasodilation, while an increase indicates vasoconstriction.

- Finding: Rat hemopressin showed no direct contractile or relaxant activity in this assay.

Conclusion and Future Directions

Rat hemopressin elicits a mild, dose-dependent hypotensive effect primarily by reducing systemic vascular resistance. The core mechanism of this vasodilation is the endogenous release of nitric oxide, independent of the cyclooxygenase pathway. While hemopressin is a known inverse agonist of the CB1 receptor, its vasodilatory action appears to be functionally separate from this activity, highlighting the peptide's complex pharmacology.

Future research should focus on elucidating the specific endothelial receptor or target that hemopressin interacts with to trigger NO release. Furthermore, exploring the potential interplay between its CB1 receptor inverse agonism and its effects on the vascular endothelium could reveal novel regulatory mechanisms in cardiovascular physiology and offer new avenues for therapeutic development.

References

- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Hemopressin, a hemoglobin fragment, dilates the rat systemic vascular bed through release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence and Localization of Hemopressin in Rats: A Technical Guide

This guide provides an in-depth overview of the endogenous presence, localization, and associated signaling pathways of Hemopressin (PVNFKFLSH) in rats. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this bioactive peptide. The document details quantitative data, experimental methodologies for its detection and localization, and visual representations of its molecular interactions and experimental workflows.

Endogenous Presence and Quantitative Data

Hemopressin was first identified in hot acid extracts of rat brain using a substrate-capture assay.[1] It is a nine amino acid peptide derived from the α-chain of hemoglobin.[2][3][4] While the original nonapeptide was isolated from rat brain homogenates, subsequent research using methods that minimize post-mortem proteolysis suggests that longer, N-terminally extended forms of Hemopressin may be more common in vivo.[2]

Immunohistochemical and mass spectrometric analyses have confirmed the presence of Hemopressin-containing peptides in various rodent tissues, including the blood, noradrenergic neurons, and chromaffin cells. Although precise quantitative data for the canonical rat Hemopressin (PVNFKFLSH) is limited, studies on the related extended peptide, RVD-hemopressin (pepcan-12), in mice provide an estimate of its distribution, which may be comparable in rats.

Table 1: Quantitative Distribution of RVD-Hemopressin in Mouse Tissues

| Tissue | Concentration (pmol/g of tissue) |

| Brain | 4 |

| Liver | 50 |

| Kidneys | 10 |

| Spleen | 100 |

| Adrenals | 60 |

| (Data from Petrucci et al., 2017, as cited in) |

Localization in Rat Tissues

The expression of hemoglobin α-chain mRNA and protein has been identified in rat neurons, suggesting that Hemopressin can be produced directly within the central nervous system in pathways associated with motivated behavior. Its initial discovery was from whole rat brain extracts. Functionally, Hemopressin has been shown to act on both central and peripheral pain pathways. Studies involving administration of Hemopressin to rats and observing its effects on neuropathic pain have shown it decreases Egr-1 immunoreactivity in the superficial layer of the dorsal horn of the spinal cord, indicating a key site of action.

Signaling Pathways of Hemopressin

Hemopressin is recognized as a selective inverse agonist and antagonist of the Type 1 Cannabinoid Receptor (CB1). As an inverse agonist, it can reduce the basal signaling activity of constitutively active CB1 receptors. This interaction modulates several downstream pathways.

-

Inhibition of G-protein Signaling: By binding to the CB1 receptor, Hemopressin blocks the constitutive G-protein activity, leading to an increase in cAMP levels (by inhibiting the agonist-mediated decrease) and a reduction in agonist-induced ERK phosphorylation.

-

Modulation of Ion Channels: The antinociceptive effects of Hemopressin in neuropathic pain models are linked to its ability to decrease calcium flux in dorsal root ganglion (DRG) neurons and involve the activity of Ca2+-activated K+ channels.

-

Nitric Oxide Pathway: Systemically, Hemopressin can cause a decrease in blood pressure by stimulating the endogenous release of nitric oxide (NO), a response that is independent of cyclooxygenase products.

Figure 1: Hemopressin signaling via the CB1 receptor.

Experimental Protocols

Peptide Extraction and Isolation from Rat Brain

This protocol is based on the original method used for the discovery of Hemopressin, employing a substrate-capture technique.

-

Tissue Homogenization: Euthanize adult rats and rapidly dissect the brains. Homogenize the tissue in 5 volumes of boiling 0.1 M acetic acid to denature endogenous proteases.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the peptide-enriched fraction.

-

Substrate-Capture Affinity Chromatography:

-

Prepare an affinity column using an inactivated peptidase known to bind Hemopressin, such as thimet-oligopeptidase (EP24.15).

-

Pass the brain extract supernatant through the affinity column. Hemopressin and other potential peptide ligands will bind to the inactivated enzyme.

-

Wash the column extensively with a suitable buffer (e.g., phosphate-buffered saline) to remove non-specifically bound molecules.

-

-

Elution: Elute the bound peptides from the column using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

-

Purification and Identification:

-

Further purify the eluted fraction using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify peptides based on their mass-to-charge ratio.

-

Confirm the sequence of candidate peptides, such as PVNFKFLSH, using tandem mass spectrometry (MS/MS).

-

Quantification by Radioimmunoassay (RIA)

This section provides a generalized protocol for the quantitative measurement of Hemopressin in biological samples, such as plasma or tissue extracts. This methodology is adapted from standard peptide RIA kits.

-

Reagent Preparation:

-

Reconstitute lyophilized Hemopressin standard, primary antibody (raised against Hemopressin), and 125I-labeled Hemopressin (tracer) in RIA buffer.

-

Prepare a series of standard dilutions from the reconstituted stock to generate a standard curve (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).

-

-

Assay Setup:

-

Label polypropylene tubes for standards, quality controls, and unknown samples.

-

Pipette 100 µL of standard, control, or sample into the corresponding tubes.

-

Add 100 µL of primary antibody to all tubes except the "Total Counts" and "Non-Specific Binding" (NSB) tubes.

-

Add 100 µL of 125I-Hemopressin tracer to all tubes.

-

-

Incubation: Vortex all tubes and incubate for 18-24 hours at 4°C to allow for competitive binding between the labeled tracer and unlabeled Hemopressin for the antibody binding sites.

-

Separation of Bound and Free Tracer:

-

Add 100 µL of a secondary antibody (precipitating antibody, e.g., goat anti-rabbit) and 1 mL of cold precipitation buffer (e.g., containing polyethylene glycol, PEG).

-

Vortex and incubate for 20-30 minutes at 4°C to precipitate the antibody-antigen complexes.

-

Centrifuge the tubes at 2,000-3,000 x g for 20 minutes at 4°C.

-

-

Measurement:

-

Decant the supernatant, which contains the free tracer.

-

Measure the radioactivity of the pellet (antibody-bound tracer) in each tube using a gamma counter.

-

-

Calculation:

-

Calculate the percentage of tracer bound for each standard, control, and sample.

-

Plot a standard curve of % Bound vs. Hemopressin concentration.

-

Determine the concentration of Hemopressin in the unknown samples by interpolating their % Bound values from the standard curve.

-

Localization by Immunohistochemistry (IHC)

This protocol outlines a general procedure for visualizing the location of Hemopressin within rat brain tissue sections.

-

Tissue Preparation:

-

Perfuse the rat transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate buffer to fix the tissue.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating it in a sucrose solution (e.g., 30% in phosphate buffer) until it sinks.

-

Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or vibrating microtome.

-

-

Staining Procedure:

-

Blocking: Incubate the free-floating sections in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific to Hemopressin, diluted in the blocking solution, for 24-48 hours at 4°C.

-

Washing: Wash the sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG), diluted in blocking solution, for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Signal Amplification: Incubate the sections with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Visualization: Develop the signal using a chromogen solution, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. Monitor the reaction under a microscope.

-

-

Mounting and Analysis:

-

Stop the DAB reaction by washing with PBS.

-

Mount the stained sections onto gelatin-coated glass slides.

-

Dehydrate the sections through a series of ethanol gradients, clear with xylene, and coverslip with a mounting medium.

-

Analyze the sections under a light microscope to identify the specific brain regions and cell types containing Hemopressin immunoreactivity.

-

Figure 2: Workflow for Hemopressin detection and localization.

References

- 1. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]

- 3. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rat Hemopressin: Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemopressin, a nine-amino acid peptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system. Initially isolated from rat brain homogenates, this peptide and its analogues have garnered considerable interest for their potential therapeutic applications, acting primarily through the cannabinoid type 1 (CB1) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the sequence, structure, and signaling pathways of rat hemopressin, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Sequence and Structure of Rat Hemopressin and its Analogs

Rat hemopressin is a nonapeptide with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH).[3] It is a fragment of the α-chain of hemoglobin. N-terminally extended forms of hemopressin have also been identified, which exhibit different pharmacological properties. The primary sequences of rat hemopressin and its key analogs are detailed in Table 1.

Table 1: Amino Acid Sequence of Rat Hemopressin and Related Peptides

| Peptide | Sequence |

| Hemopressin (rat) | Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His |

| RVD-hemopressin (Pepcan-12) | Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His |

| VD-hemopressin | Val-Asp-Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His |

The three-dimensional structure of hemopressin is crucial for its interaction with the CB1 receptor. Conformational analysis has revealed that regular turn structures in the central part of the peptide are critical for effective receptor binding.

Quantitative Pharmacological Data